molecular formula C14H13BO2 B13891661 6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol

6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol

Katalognummer: B13891661
Molekulargewicht: 224.06 g/mol
InChI-Schlüssel: PWBFUKYLAOVVJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Benzylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is part of the benzoxaborole family, which has garnered significant interest due to its biological activity and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of benzylboronic acid with ortho-aminophenol under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxaborole ring. The reaction mixture is usually heated to reflux, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through large-scale chromatography or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Benzylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxaborole derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

6-Benzylbenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. It primarily acts as an inhibitor of phosphodiesterase enzymes, which play a crucial role in the regulation of inflammatory responses. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation and promoting healing . The compound’s boron atom forms a reversible covalent bond with the active site of the enzyme, leading to its inhibition .

Vergleich Mit ähnlichen Verbindungen

    Crisaborole: Another benzoxaborole compound used in the treatment of atopic dermatitis. It shares a similar mechanism of action but differs in its chemical structure and specific enzyme targets.

    AN2690: A benzoxaborole antifungal agent used to treat onychomycosis.

Uniqueness: Its ability to act as a versatile building block for the synthesis of various derivatives further enhances its significance in scientific research .

Eigenschaften

Molekularformel

C14H13BO2

Molekulargewicht

224.06 g/mol

IUPAC-Name

6-benzyl-1-hydroxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C14H13BO2/c16-15-14-9-12(6-7-13(14)10-17-15)8-11-4-2-1-3-5-11/h1-7,9,16H,8,10H2

InChI-Schlüssel

PWBFUKYLAOVVJB-UHFFFAOYSA-N

Kanonische SMILES

B1(C2=C(CO1)C=CC(=C2)CC3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.